Acide 1-aminocyclobutanecarboxylique

Vue d'ensemble

Description

L’acide 1-aminocyclobutane-1-carboxylique est un acide aminé synthétique qui a suscité un intérêt considérable dans divers domaines scientifiques en raison de sa structure et de ses propriétés uniques. Il s’agit d’un acide aminé non protéinogène, ce qui signifie qu’il n’est pas incorporé aux protéines lors de la traduction. Ce composé est connu pour son rôle d’antagoniste du récepteur NMDA, agissant au niveau du site de la glycine, et a des applications à la fois dans la recherche biologique et chimique .

Applications De Recherche Scientifique

L’acide 1-aminocyclobutane-1-carboxylique a un large éventail d’applications en recherche scientifique :

Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions chimiques.

Biologie : Il sert d’outil pour étudier la fonction des récepteurs NMDA et d’autres voies biologiques.

Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme composant dans divers procédés industriels.

Mécanisme D'action

L’acide 1-aminocyclobutane-1-carboxylique exerce ses effets principalement par le biais de son interaction avec les récepteurs NMDA. Il agit comme un antagoniste au niveau du site de la glycine de ces récepteurs, inhibant leur activité et modulant la transmission du signal dans le système nerveux central . Cette interaction affecte diverses cibles moléculaires et voies, y compris celles impliquées dans la plasticité synaptique et la neuroprotection.

Analyse Biochimique

Biochemical Properties

1-Aminocyclobutanecarboxylic acid is known to interact with the NMDA receptor, acting at the glycine site . It acts as an agonist, being an analog of glycine at the NMDA-glycine receptor site . This interaction affects the signal transmission in the central nervous system .

Cellular Effects

The interaction of 1-Aminocyclobutanecarboxylic acid with the NMDA receptor has significant effects on cellular processes. By acting as an agonist at the NMDA-glycine receptor site, it influences cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 1-Aminocyclobutanecarboxylic acid involves its interaction with the NMDA receptor. It binds to the glycine site of the receptor, acting as an agonist . This binding interaction can lead to changes in gene expression and can influence enzyme activation or inhibition .

Méthodes De Préparation

La synthèse de l’acide 1-aminocyclobutane-1-carboxylique implique plusieurs étapes. Une méthode courante comprend le traitement d’un composé précurseur avec de l’hydroxyde de sodium aqueux à température ambiante, ce qui induit le clivage de liaisons spécifiques pour produire le composé souhaité . Les méthodes de production industrielle peuvent varier, mais elles impliquent généralement des conditions de réaction et des réactifs similaires pour garantir un rendement élevé et une pureté élevée.

Analyse Des Réactions Chimiques

L’acide 1-aminocyclobutane-1-carboxylique subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène. Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène. Les réducteurs courants comprennent l’hydrure de lithium et d’aluminium et le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d’un atome ou d’un groupe d’atomes par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools.

Comparaison Avec Des Composés Similaires

L’acide 1-aminocyclobutane-1-carboxylique peut être comparé à d’autres composés similaires, tels que :

Acide 1-aminocyclopropane-1-carboxylique : Ce composé est un précurseur de l’hormone végétale éthylène et a des fonctions biologiques différentes.

Acide α-aminoisobutyrique : Ce composé est un autre acide aminé non protéinogène avec des propriétés et des applications distinctes.

La singularité de l’acide 1-aminocyclobutane-1-carboxylique réside dans sa structure spécifique et son rôle d’antagoniste du récepteur NMDA, ce qui le distingue d’autres composés similaires.

Activité Biologique

1-Aminocyclobutanecarboxylic acid (ACBC) is a cyclic amino acid that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and plant physiology. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

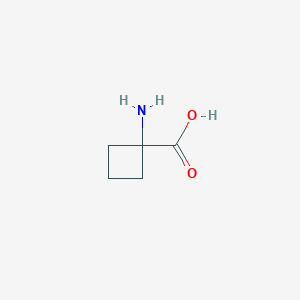

1-Aminocyclobutanecarboxylic acid is characterized by its unique cyclic structure, which contributes to its biological activity. The molecular formula is , and it exhibits a melting point of approximately 261 °C (dec.) .

NMDA Receptor Antagonism

ACBC has been identified as a specific antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a crucial role in synaptic plasticity and memory function. In studies involving Xenopus oocytes injected with rat brain mRNA, ACBC demonstrated significant antagonist activity, inhibiting NMDA responses effectively . The binding profile indicates that ACBC competes with glycine for receptor binding, thereby modulating excitatory neurotransmission.

Antifungal Activity

Recent studies have shown that derivatives of ACBC exhibit potent antifungal properties. For instance, compound A21 derived from ACBC demonstrated superior antifungal activity against Rhizoctonia solani and Botrytis cinerea, with effective concentrations (EC50) lower than traditional antifungal agents like boscalid . This suggests that ACBC derivatives could be developed as novel antifungal agents.

Antifungal Activity Assessment

A study assessed various 1-aminocyclobutanecarboxylic acid derivatives for their antifungal efficacy. The results indicated that several compounds not only matched but exceeded the efficacy of established antifungal treatments. For example:

| Compound | Target Fungus | EC50 (mg/L) |

|---|---|---|

| A21 | Rhizoctonia solani | 0.03 |

| A21 | Botrytis cinerea | 0.04 |

| Boscalid | Rhizoctonia solani | 0.29 |

| Boscalid | Botrytis cinerea | 0.42 |

These findings highlight the potential of ACBC derivatives in agricultural applications as effective fungicides .

Immunomodulatory Effects

Another significant aspect of ACBC is its role in enhancing immune responses. Research involving synthetic methano tuftsin analogs derived from ACBC showed increased stimulation of interleukin-6 (IL-6) secretion by mouse peritoneal macrophages. At concentrations as low as , specific analogs exhibited higher immunological activity compared to the parent peptide tuftsin, indicating potential therapeutic applications in immunotherapy .

Structure-Activity Relationship (SAR)

The biological activity of ACBC and its derivatives can be influenced by structural modifications. Studies employing comparative molecular field analysis and molecular docking have elucidated how variations in substituents affect the compound's binding affinity and biological efficacy. This approach aids in optimizing the structure for enhanced activity against specific targets such as succinate dehydrogenase, which is implicated in various metabolic pathways .

Propriétés

IUPAC Name |

1-aminocyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c6-5(4(7)8)2-1-3-5/h1-3,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTVMQPGKVHSEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176811 | |

| Record name | 1-Aminocyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 1-Aminocyclobutanecarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19318 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

117259-24-2, 22264-50-2 | |

| Record name | Cyclobutanecarboxylic acid, 1-amino-, labeled with carbon-14 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117259-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminocyclobutanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22264-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminocyclobutanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022264502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Aminocyclobutanecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403363 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aminocyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Amino-1-cyclobutanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINOCYCLOBUTANE CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K1PGC7J6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.